1-(3-Bromophenyl)-2-methylpropan-1-one 1-(3-Bromophenyl)-2-methylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 2415-93-2
VCID: VC2081700
InChI: InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
SMILES: CC(C)C(=O)C1=CC(=CC=C1)Br
Molecular Formula: C10H11BrO
Molecular Weight: 227.1 g/mol

1-(3-Bromophenyl)-2-methylpropan-1-one

CAS No.: 2415-93-2

Cat. No.: VC2081700

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-2-methylpropan-1-one - 2415-93-2

Specification

CAS No. 2415-93-2
Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
IUPAC Name 1-(3-bromophenyl)-2-methylpropan-1-one
Standard InChI InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
Standard InChI Key NHXAYTCRAVHZQZ-UHFFFAOYSA-N
SMILES CC(C)C(=O)C1=CC(=CC=C1)Br
Canonical SMILES CC(C)C(=O)C1=CC(=CC=C1)Br

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identifiers

1-(3-Bromophenyl)-2-methylpropan-1-one is known by several names and identifiers in chemical databases and literature. The compound has a distinct molecular structure that can be referenced through various systematic naming conventions and registry numbers:

Identifier TypeValue
IUPAC Name1-(3-bromophenyl)-2-methylpropan-1-one
CAS Registry Number2415-93-2
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
InChIInChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3
InChIKeyNHXAYTCRAVHZQZ-UHFFFAOYSA-N
SMILESCC(C)C(=O)C1=CC(=CC=C1)Br
PubChem CID20397311
MDL NumberMFCD08437145

The compound is also referenced by several synonyms that reflect its structural features and chemical relationships:

  • 1-Bromo-3-isobutyrylbenzene

  • 3'-Bromo-2-methylpropiophenone

  • 1-(3-Bromophenyl)-2-methyl-1-propanone

  • 1-Propanone, 1-(3-bromophenyl)-2-methyl-

Structural Properties

The molecular structure of 1-(3-Bromophenyl)-2-methylpropan-1-one is characterized by several key features that define its chemical identity and reactivity:

  • A phenyl ring with a bromine atom at the meta (3') position

  • An isobutyryl group (2-methylpropanoyl) attached to the phenyl ring

  • A carbonyl (C=O) group connecting the aromatic ring and the branched alkyl chain

  • A branched methyl substituent (isopropyl-like fragment) on the alpha carbon relative to the carbonyl

The compound exists as a single isomer, with the bromine positioned meta to the carbonyl-bearing carbon of the aromatic ring. The structure lacks any stereogenic centers, so no stereoisomers are possible for this particular compound .

ManufacturerProduct NumberPackagingPrice (USD)Updated Date
TRCB698398100mg$452021-12-16
SynQuest Laboratories2617-9-251g$1162021-12-16
AK ScientificV46171g$1522021-12-16
American Custom Chemicals CorporationHCH00095251g (95.00% purity)$278.252021-12-16
Rieke MetalsK10262021g$5272021-12-16

The significant price variation (from $116/g to $527/g) suggests differences in purity, quality assurance, or manufacturing processes between suppliers. The relatively high cost per gram indicates that this compound is a specialty chemical rather than a bulk commodity .

Chemical Reactivity and Properties

The chemical reactivity of 1-(3-Bromophenyl)-2-methylpropan-1-one can be predicted based on its functional groups and structural features:

Carbonyl Reactivity

The ketone functional group can undergo numerous transformations typical of carbonyl chemistry:

  • Nucleophilic addition reactions with hydride donors, organometallic reagents, or other nucleophiles

  • Reduction to secondary alcohols using reducing agents like NaBH4 or LiAlH4

  • Condensation reactions with amines to form imines or hydrazones

  • Wittig reactions to convert the carbonyl to an alkene

  • Enolate formation and subsequent aldol-type reactions

Bromine Functionality

The bromine substituent on the aromatic ring provides a reactive site for:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi couplings)

  • Metal-halogen exchange reactions with organolithium reagents

  • Nucleophilic aromatic substitution under appropriate conditions

Structure-Reactivity Relationships

The meta position of the bromine relative to the carbonyl group creates a unique electronic environment that influences reactivity patterns:

  • The bromine substituent has an electron-withdrawing effect, making the aromatic ring relatively electron-poor

  • This electronic character can influence the reactivity of both the ring and the carbonyl group

  • The meta position avoids direct conjugation effects between the bromine and the carbonyl, unlike para-substituted analogues

These reactivity patterns make the compound potentially valuable as a building block in organic synthesis, particularly for creating more complex functionalized aromatic systems.

Related Compounds and Structural Analogues

Understanding the relationship between 1-(3-Bromophenyl)-2-methylpropan-1-one and structurally similar compounds provides context for its properties and applications:

Positional Isomers

The position of the bromine atom on the phenyl ring creates distinct isomers with potentially different properties:

  • 1-(2-Bromophenyl)-2-methylpropan-1-one (ortho-substituted)

  • 1-(4-Bromophenyl)-2-methylpropan-1-one (para-substituted)

These positional isomers would exhibit different spectroscopic patterns and possibly different reactivity profiles due to the varying electronic and steric environments.

Substituent Variations

Compounds with different halogen substituents provide a spectrum of reactivity:

  • 1-(3-Chlorophenyl)-2-methylpropan-1-one

  • 1-(3-Fluorophenyl)-2-methylpropan-1-one

  • 1-(3-Iodophenyl)-2-methylpropan-1-one

The halogen identity influences bond strength, polarizability, and participation in various reactions, particularly cross-coupling transformations.

Alkyl Chain Variations

Modifications to the alkyl portion create compounds with different steric and electronic properties:

  • 1-(3-Bromophenyl)-2,2-dimethylpropan-1-one (with an additional methyl group)

  • 1-(3-Bromophenyl)propan-1-one (without the methyl branch)

  • 1-(3-Bromophenyl)ethan-1-one (a simpler acetophenone derivative)

These structural relationships highlight the versatility of brominated aryl ketones as a chemical class and suggest the potential breadth of applications for our target compound.

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